molecular formula C14H16N4O B12873209 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile CAS No. 650628-90-3

5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile

Cat. No.: B12873209
CAS No.: 650628-90-3
M. Wt: 256.30 g/mol
InChI Key: OVCDLDCZGDANJS-UHFFFAOYSA-N
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Description

5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino group, a methoxyphenyl group, a propyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrazole ring structure, combined with the methoxyphenyl and propyl substitutions, makes it a versatile compound for various research applications .

Properties

CAS No.

650628-90-3

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-amino-1-(3-methoxyphenyl)-3-propylpyrazole-4-carbonitrile

InChI

InChI=1S/C14H16N4O/c1-3-5-13-12(9-15)14(16)18(17-13)10-6-4-7-11(8-10)19-2/h4,6-8H,3,5,16H2,1-2H3

InChI Key

OVCDLDCZGDANJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC

Origin of Product

United States

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